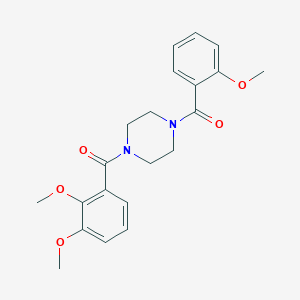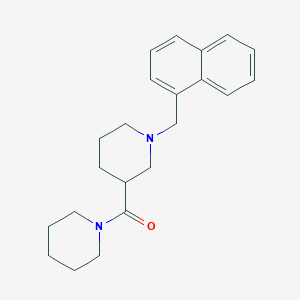
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine (CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is known to be upregulated in many cancer cells. We will also list future directions for research on this promising drug.
作用機序
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine selectively inhibits RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. This ultimately leads to cell death in cancer cells that are dependent on high levels of Pol I transcription.
Biochemical and Physiological Effects:
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to inhibit the growth of tumors in preclinical models of cancer.
実験室実験の利点と制限
One advantage of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it selectively targets cancer cells while sparing normal cells. This reduces the risk of toxicity to normal tissues. However, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to induce DNA damage in normal cells, which could limit its therapeutic potential. Another limitation of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it has poor solubility, which could limit its effectiveness in vivo.
将来の方向性
Future research on 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, future research could focus on identifying biomarkers that could predict response to 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine. Finally, future research could explore the potential of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine in combination with other drugs to enhance its efficacy.
合成法
The synthesis of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 1-cyclohexylpiperazine with ethyl 4-chlorobutyrate to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethyl-4-chlorobutane. This intermediate is then reacted with a lithium aluminum hydride reduction to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethylbutane-1,4-diol. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine.
科学的研究の応用
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lymphoma, and leukemia. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to enhance their efficacy.
特性
製品名 |
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine |
|---|---|
分子式 |
C17H33N3 |
分子量 |
279.5 g/mol |
IUPAC名 |
1-(1-cyclohexylpiperidin-4-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-2-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-3-5-7-16/h16-17H,2-15H2,1H3 |
InChIキー |
RHVKNIAGKDAQOK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
正規SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)




![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
